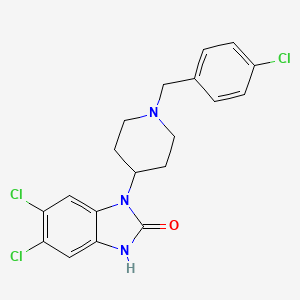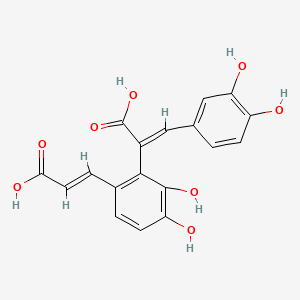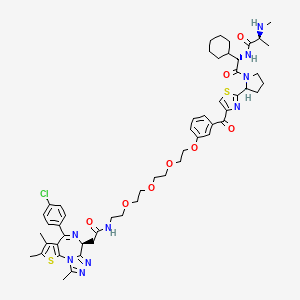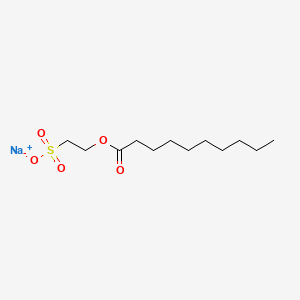
SR-17018
Vue d'ensemble
Description
SR-17018 is an opioid drug that acts as an agonist of the μ-opioid receptors and activates the signaling pathway of G-proteins, causing a strong analgesic effect . Unlike other opioid drugs, it has fewer side effects when used, is less likely to cause respiratory depression, and develop tolerance .
Synthesis Analysis
A comprehensive molecular modeling protocol was developed to explain the observed activity profiles of selected µ opioid receptor agents, including this compound . The study involved docking and molecular dynamics simulations carried out for three crystal structures of the target at a microsecond scale, followed by the statistical analysis of ligand–protein contacts .Molecular Structure Analysis
This compound exhibits a qualitative and temporal MOP phosphorylation profile that is strikingly different from any other known biased, partial, or full MOP agonist . Detailed analysis of receptor phosphorylation may provide novel insights into previously unappreciated pharmacological properties of newly synthesized MOP ligands .Physical And Chemical Properties Analysis
The chemical and physical data of this compound are as follows: Formula - C19H18Cl3N3O, Molar mass - 410.72 g·mol −1 .Applications De Recherche Scientifique
Agoniste du récepteur µ-opioïde
SR-17018 est un nouveau ligand opioïde non peptidique fonctionnellement sélectif pour le récepteur µ-opioïde (MOP) avec une stimulation efficace des protéines G {svg_1}. Il a été rapporté comme un µ-opioïde hautement biaisé avec une fenêtre thérapeutique extrêmement large {svg_2}.
Propriétés analgésiques
this compound augmente le temps de latence avant le retrait dans les tests de la plaque chaude et de l'ébouillantement de la queue par l'eau chaude {svg_3}. Cela suggère qu'il a des propriétés analgésiques potentielles, ce qui en fait un candidat pour la recherche sur la gestion de la douleur.
Dépression respiratoire
Fait intéressant, this compound n'induit pas de dépression respiratoire chez la souris à des doses allant jusqu'à 48 mg/kg {svg_4}. Il s'agit d'une découverte importante car la dépression respiratoire est un effet secondaire courant de nombreux opioïdes.
Réversion de la tolérance à la morphine
Il a été démontré que this compound peut également inverser la tolérance à la morphine {svg_5}. Cela pourrait être particulièrement utile pour gérer les patients qui ont développé une tolérance à la morphine ou à d'autres opioïdes.
Prévention des symptômes de sevrage
En plus d'inverser la tolérance à la morphine, this compound peut prévenir les symptômes de sevrage {svg_6}. Cela pourrait potentiellement être utilisé dans le traitement de la dépendance aux opioïdes.
Phosphorylation et déphosphorylation du MOP
this compound stimule la phosphorylation et la déphosphorylation atypiques du récepteur µ-opioïde {svg_7}. Cette propriété unique distingue this compound des autres agonistes MOP biaisés, partiels ou complets connus {svg_8}.
Internalisation robuste
this compound induit une internalisation robuste comparable à celle du DAMGO {svg_9}, un agoniste puissant du récepteur µ-opioïde. Cela suggère que this compound pourrait être utilisé dans des études portant sur l'internalisation et le trafic des récepteurs µ-opioïdes.
Potentiel de découverte de nouveaux médicaments
Les propriétés uniques de this compound, telles que sa capacité à stimuler la phosphorylation et la déphosphorylation atypiques du MOP, et son profil temporel distinct, suggèrent qu'il pourrait fournir des informations nouvelles sur les propriétés pharmacologiques non appréciées auparavant des nouveaux ligands MOP synthétisés {svg_10}. Cela pourrait potentiellement conduire à la découverte de nouveaux médicaments ayant des profils thérapeutiques améliorés.
Mécanisme D'action
Target of Action
SR-17018 is a drug that acts as a biased agonist at the µ-opioid receptor (MOR) . The µ-opioid receptor is a G protein-coupled receptor expressed widely throughout the body but most notably in brain regions involved in nociception, respiration, and reinforcement .
Mode of Action
This compound selectively activates the G-protein signaling pathway over β-arrestin 2 recruitment . This selective activation, known as biased agonism, allows this compound to produce analgesic effects while causing less respiratory depression and development of tolerance than conventional opioids . It has also been shown that this compound can reverse morphine tolerance and prevent withdrawal .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the G-protein signaling pathway . When this compound binds to the µ-opioid receptor, it stimulates a receptor phosphorylation pattern that is indistinguishable from that induced by the full agonist DAMGO . Unlike DAMGO-induced MOR phosphorylation, which is reversible within minutes after agonist washout, this compound-induced MOR phosphorylation persists for hours under otherwise identical conditions .
Pharmacokinetics
It is known that the compound has a high affinity for the µ-opioid receptor . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is its analgesic effects . It has been shown to alleviate withdrawal symptoms and reduce the expression of MOR receptors over time, thus reducing tolerance . In animal studies, it has been found to produce analgesic effects with less respiratory depression and development of tolerance than conventional opioids .
Safety and Hazards
Orientations Futures
SR-17018 was initially reported as a highly biased µ-opioid with an extremely wide therapeutic window . It was later shown that this compound can also reverse morphine tolerance and prevent withdrawal via a hitherto unknown mechanism of action . This suggests that this compound could be a promising candidate for future research in the field of pain management .
Analyse Biochimique
Biochemical Properties
SR-17018 interacts with the µ-opioid receptor (MOP), stimulating a unique pattern of MOP phosphorylation . This interaction is distinct from that induced by other known biased, partial, or full MOP agonists .
Cellular Effects
This compound’s effects on cells are primarily mediated through its interactions with the MOP. It has been shown to stimulate MOP phosphorylation and dephosphorylation . These interactions influence cell function, potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the MOP. It stimulates a MOP phosphorylation pattern that is indistinguishable from that induced by the full agonist DAMGO . Unlike DAMGO-induced MOP phosphorylation, which is reversible within minutes after agonist washout, this compound-induced MOP phosphorylation persists for hours under otherwise identical conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Exposure of MOP to saturating concentrations of this compound for extended periods of time stimulates a MOP phosphorylation pattern that persists for hours . This suggests that this compound may have long-term effects on cellular function.
Propriétés
IUPAC Name |
5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3N3O/c20-13-3-1-12(2-4-13)11-24-7-5-14(6-8-24)25-18-10-16(22)15(21)9-17(18)23-19(25)26/h1-4,9-10,14H,5-8,11H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGUDYUGRSQDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336689 | |
| Record name | SR-17018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2134602-45-0 | |
| Record name | SR-17018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2134602450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SR-17018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-17018 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8P7UAW4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-({4-[4-[2-(difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1-piperazinyl}sulfonyl)ethyl]-N,N-dimethylamine](/img/structure/B610895.png)



